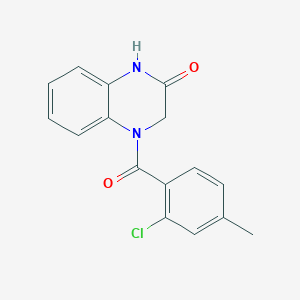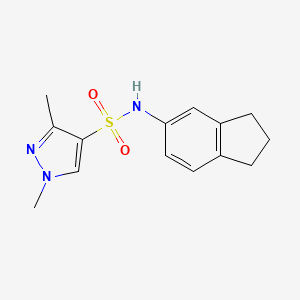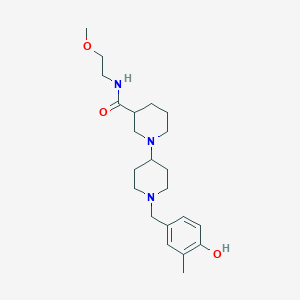
4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMQ and has been studied extensively for its biological properties.
作用机制
The mechanism of action of CMQ involves the inhibition of various enzymes and proteins that are essential for cell growth and survival. CMQ has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that regulates various cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
CMQ has been found to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to cells. CMQ has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using CMQ in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using CMQ is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on CMQ can focus on its potential as a drug candidate for various diseases such as cancer, fungal infections, and bacterial infections. Further studies can be conducted to optimize the synthesis method of CMQ and improve its solubility in water. The mechanism of action of CMQ can also be further elucidated to identify potential targets for drug development. Additionally, studies can be conducted to evaluate the toxicity and pharmacokinetics of CMQ in vivo.
In conclusion, 4-(2-chloro-4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone has shown promising potential as a drug candidate for various diseases. Its high potency and selectivity towards cancer cells and microorganisms make it a valuable compound for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of CMQ involves the reaction of 2-chloro-4-methylbenzoic acid and 1,2-diaminocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the final product. The yield of CMQ can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
CMQ has been studied for various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antimicrobial agent. CMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.
属性
IUPAC Name |
4-(2-chloro-4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(12(17)8-10)16(21)19-9-15(20)18-13-4-2-3-5-14(13)19/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDUWHILGNYXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![1-ethyl-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B5317683.png)
![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)